

Application Note: Absolute Quantification of Triglycerides in Human Plasma Using Tristearin-d9

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Compound of Interest

Compound Name: *Tristearin-d9*

Cat. No.: *B1456414*

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Abstract

This application note details a robust and reliable method for the absolute quantification of triglycerides (TGs) in human plasma using **Tristearin-d9** as an internal standard. The protocol employs a liquid-liquid extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as **Tristearin-d9**, is crucial for correcting for variations during sample preparation and ionization suppression in the mass spectrometer, thereby enabling accurate and precise quantification.^{[1][2][3]} This method is suitable for researchers in clinical diagnostics, drug development, and metabolic studies who require accurate measurement of triglyceride levels.

Introduction

Triglycerides are a major class of lipids that play a central role in energy metabolism.^[4] Abnormal levels of triglycerides in plasma are associated with various metabolic disorders, including cardiovascular disease, obesity, and diabetes.^[5] Therefore, the accurate quantification of triglycerides is of significant interest in both clinical and research settings.

Mass spectrometry-based lipidomics has emerged as a powerful tool for the comprehensive analysis of lipids.^{[6][7]} For absolute quantification, the use of a stable isotope-labeled internal standard is the gold standard.^{[1][3]} **Tristearin-d9**, a deuterated form of the triglyceride

Tristearin (18:0/18:0/18:0), serves as an ideal internal standard for the quantification of a broad range of triglyceride species. Its chemical and physical properties are nearly identical to those of endogenous triglycerides, ensuring similar extraction efficiency and ionization response, while its mass difference allows for its distinct detection by the mass spectrometer.

This application note provides a step-by-step protocol for the extraction of lipids from plasma, the use of **Tristearin-d9** as an internal standard, and the subsequent analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents

- Human plasma (EDTA-anticoagulated)
- **Tristearin-d9** (Internal Standard)
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Isopropanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Ultrapure water
- Microcentrifuge tubes (1.5 mL)
- Glass autosampler vials with inserts

Equipment

- Vortex mixer
- Centrifuge

- Nitrogen evaporator
- Liquid Chromatography system (e.g., Agilent 1290 Infinity LC)
- Tandem Mass Spectrometer (e.g., Agilent 6495 Triple Quadrupole LC/MS)
- Analytical balance

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method for lipid extraction.[8]

- Sample Thawing: Thaw frozen plasma samples on ice.
- Internal Standard Spiking:
 - Prepare a stock solution of **Tristearin-d9** in chloroform at a concentration of 1 mg/mL.
 - Add 10 µL of the **Tristearin-d9** stock solution to a 1.5 mL microcentrifuge tube.
 - Add 100 µL of plasma sample to the same tube.
- Lipid Extraction:
 - Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the tube.
 - Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
 - Add 125 µL of chloroform and vortex for 30 seconds.
 - Add 125 µL of ultrapure water and vortex for 30 seconds to induce phase separation.
 - Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
- Lipid Collection:
 - Carefully aspirate the lower organic layer using a glass syringe and transfer it to a clean 1.5 mL microcentrifuge tube.

- Solvent Evaporation:
 - Dry the extracted lipids under a gentle stream of nitrogen.
- Reconstitution:
 - Reconstitute the dried lipid extract in 100 μ L of isopropanol:acetonitrile (1:1, v/v).
 - Vortex for 1 minute and transfer the solution to an autosampler vial with an insert for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

- LC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
 - Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid
 - Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid
 - Gradient:

Time (min)	% B
0	32
1.5	45
5	52
8	58
11	66
14	70
18	75
21	97
25	97
25.1	32

| 30 | 32 |

- Flow Rate: 0.4 mL/min
- Column Temperature: 55°C
- Injection Volume: 5 µL
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Gas Temperature: 200°C
 - Gas Flow: 14 L/min
 - Nebulizer: 35 psi
 - Sheath Gas Temperature: 350°C

- Sheath Gas Flow: 11 L/min
- Capillary Voltage: 3500 V
- Detection Mode: Multiple Reaction Monitoring (MRM)

Protocol 3: Quantification

- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a non-deuterated triglyceride standard (e.g., Tristearin) into a lipid-stripped plasma matrix, along with a constant concentration of the **Tristearin-d9** internal standard.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for the target triglyceride analytes and the **Tristearin-d9** internal standard. For triglycerides, $[M+NH_4]^+$ adducts are commonly used as precursor ions, and the product ions correspond to the neutral loss of one of the fatty acyl chains.^[4]
- Data Analysis:
 - Integrate the peak areas for each triglyceride analyte and the internal standard.
 - Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
 - Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
 - Determine the concentration of the triglyceride analytes in the plasma samples by interpolating their response ratios on the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for a selection of triglycerides in a human plasma sample.

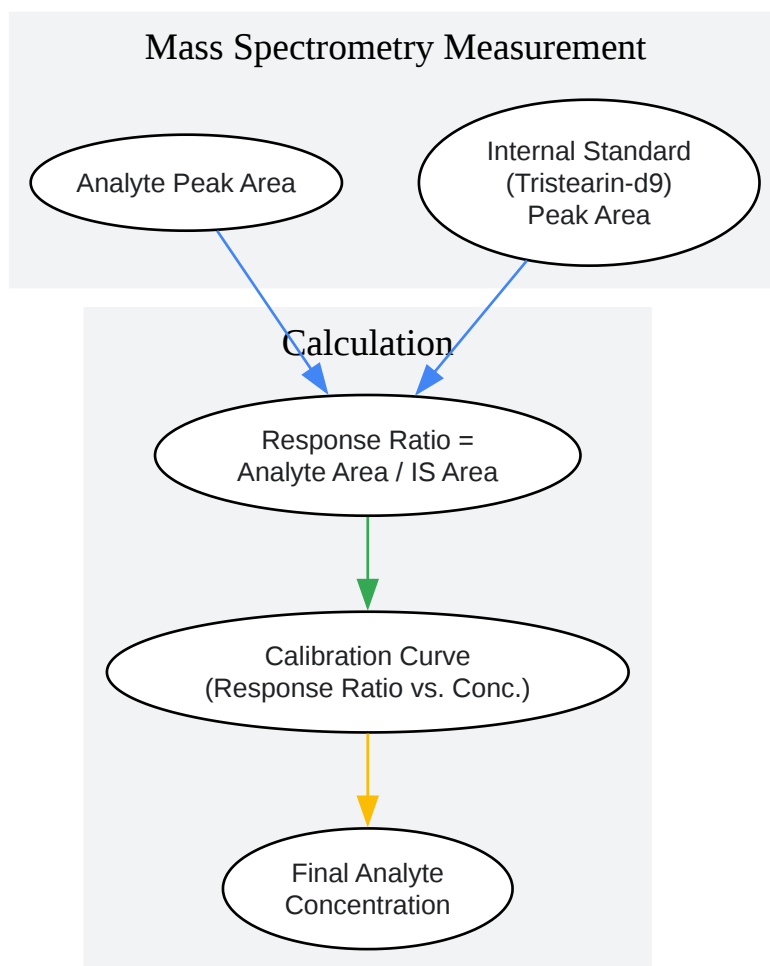
Triglyceride Species	Retention Time (min)	MRM Transition (m/z)	Concentration (µg/mL)	%RSD (n=3)
Tristearin-d9 (IS)	18.5	901.9 -> 608.6	-	-
TG(50:1)	16.8	852.8 -> 577.5	25.4	4.2
TG(52:2)	17.5	878.8 -> 603.5	48.1	3.8
TG(54:3)	18.2	904.8 -> 629.5	32.7	5.1
Tristearin (TG 54:0)	18.5	892.9 -> 607.6	15.2	4.5

Visualizations



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Caption: Experimental workflow for triglyceride quantification.



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